Benzenemethanamine, 3-chloro-N-methyl-5-nitro-
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Overview
Description
Benzenemethanamine, 3-chloro-N-methyl-5-nitro-: is an organic compound with the molecular formula C8H10ClN It is a derivative of benzenemethanamine, where the benzene ring is substituted with a chlorine atom at the 3-position, a nitro group at the 5-position, and an N-methyl group attached to the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis of benzenemethanamine, 3-chloro-N-methyl-5-nitro- typically begins with the nitration of benzenemethanamine
Chlorination: The next step involves the chlorination of the nitrated benzenemethanamine. This can be achieved using chlorine gas (Cl2) or other chlorinating agents such as thionyl chloride (SOCl2) in the presence of a catalyst.
N-Methylation: The final step is the N-methylation of the chlorinated and nitrated benzenemethanamine. This can be done using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of benzenemethanamine, 3-chloro-N-methyl-5-nitro- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenemethanamine, 3-chloro-N-methyl-5-nitro- can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group in benzenemethanamine, 3-chloro-N-methyl-5-nitro- can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chlorine atom in benzenemethanamine, 3-chloro-N-methyl-5-nitro- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Nitroso or nitro derivatives
Reduction: Corresponding amine derivatives
Substitution: Various substituted benzenemethanamine derivatives
Scientific Research Applications
Chemistry: Benzenemethanamine, 3-chloro-N-methyl-5-nitro- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, benzenemethanamine, 3-chloro-N-methyl-5-nitro- is studied for its potential biological activities. It is investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential use in the development of pharmaceuticals. Its derivatives are studied for their therapeutic effects and potential as drug candidates.
Industry: In the industrial sector, benzenemethanamine, 3-chloro-N-methyl-5-nitro- is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of benzenemethanamine, 3-chloro-N-methyl-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and N-methyl groups contribute to the compound’s overall reactivity and specificity towards its targets.
Comparison with Similar Compounds
Benzenemethanamine, 3-chloro-N-methyl-: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
Benzenemethanamine, 3-chloro-5-nitro-: This compound lacks the N-methyl group, affecting its biological activity and reactivity.
Benzenemethanamine, N-methyl-5-nitro-: This compound lacks the chlorine atom, altering its chemical properties and reactivity.
Uniqueness: Benzenemethanamine, 3-chloro-N-methyl-5-nitro- is unique due to the presence of all three substituents (chlorine, nitro, and N-methyl groups) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
CAS No. |
90390-38-8 |
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Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-(3-chloro-5-nitrophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-5-6-2-7(9)4-8(3-6)11(12)13/h2-4,10H,5H2,1H3 |
InChI Key |
OLZHZVFRPFXSHG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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